molecular formula C7H15F3N2 B13266005 Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine

Cat. No.: B13266005
M. Wt: 184.20 g/mol
InChI Key: MCWHROOYBHGKDA-UHFFFAOYSA-N
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Description

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine, systematically named N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine (CAS: Not explicitly listed; related CID: 43350785), is a secondary amine featuring a trifluoroethyl group and a methyl-substituted ethylamine backbone. Its molecular formula is C₅H₁₁F₃N₂, with a molecular weight of 156.16 g/mol .

Properties

Molecular Formula

C7H15F3N2

Molecular Weight

184.20 g/mol

IUPAC Name

N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H15F3N2/c1-3-11-4-5-12(2)6-7(8,9)10/h11H,3-6H2,1-2H3

InChI Key

MCWHROOYBHGKDA-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(C)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethylamines .

Scientific Research Applications

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 188.21 g/mol. It features a trifluoroethyl group attached to a nitrogen atom, which enhances its chemical properties and biological activities. The presence of fluorine atoms contributes to its lipophilicity and stability, making it an interesting candidate for applications in medicinal chemistry and materials science.

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals As a lead compound. The trifluoroethyl group enhances lipophilicity and membrane permeability, which may improve interaction with lipid membranes and proteins. Further studies are essential to elucidate the specific interactions at the molecular level and determine its therapeutic potential.
  • Medicinal Chemistry It is valuable for research and industrial applications. It is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with a chlorinated group and an amino group attached to a trifluoroethyl moiety.
  • Drug development The versatility of this compound makes it a valuable candidate for further exploration in drug development.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and mechanism of action with various biological targets. Initial findings suggest that the trifluoroethyl group enhances lipophilicity and membrane permeability, which may improve interaction with lipid membranes and proteins. Further studies are essential to elucidate the specific interactions at the molecular level and determine its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Structural Features:

  • SMILES : CN(CCN)CC(F)(F)F
  • InChIKey : WAHLRBYXWZUOOP-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) : Predicted CCS values for its adducts range from 129.4 Ų ([M-H]⁻) to 139.1 Ų ([M+Na]+), indicating moderate polarity and size .

This compound is structurally characterized by a flexible ethylenediamine chain with a methyl group and a trifluoroethyl moiety attached to the central nitrogen. The trifluoroethyl group introduces strong electron-withdrawing effects, influencing reactivity and solubility.

Comparison with Structural Analogs

Ethyl({2-[ethyl(2,2,2-trifluoroethyl)amino]ethyl})amine

  • Molecular Formula : C₆H₁₃F₃N₂
  • Key Difference : Replacement of the methyl group with an ethyl group on the central nitrogen.
  • Impact : Increased steric hindrance and lipophilicity compared to the methyl derivative. The ethyl group may reduce nucleophilicity at the nitrogen center .

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)

  • Molecular Formula : C₁₁H₁₄F₃N₂
  • Key Difference : Incorporation of a 3-(trifluoromethyl)phenyl group instead of a trifluoroethyl chain.
  • The trifluoromethyl group increases metabolic stability .

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS 942938-39-8)

  • Molecular Formula: C₁₀H₁₂F₃NO
  • Key Difference : A trifluoroethoxy-phenyl group replaces the ethylenediamine backbone.
  • Impact : The aromatic system and ether linkage confer distinct solubility and bioavailability profiles. Such compounds are often intermediates in agrochemicals (e.g., sulfonylurea herbicides) .

N-[2-Phényl-1-[2-(trifluorométhyl)phényl]éthyl]n-propylamine

  • Molecular Formula : C₁₈H₁₉F₃N
  • Key Difference : A bulky α,α-disubstituted amine with aryl groups.
  • The trifluoromethyl group improves resistance to oxidative degradation .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CCS ([M+H]+) (Ų)
Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine C₅H₁₁F₃N₂ 156.16 Trifluoroethyl, methylamine 133.4
Ethyl({2-[ethyl(2,2,2-trifluoroethyl)amino]ethyl})amine C₆H₁₃F₃N₂ 170.18 Trifluoroethyl, ethylamine Not reported
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₄F₃N₂ 244.24 Trifluoromethylphenyl, dimethyl Not reported
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO 219.21 Trifluoroethoxy, phenyl Not reported

Research Findings and Trends

Steric vs. Electronic Trade-offs : Methyl substitution (vs. ethyl or aryl groups) balances steric bulk and electronic effects, optimizing interactions in receptor-binding assays .

Synthetic Accessibility: Similar compounds are synthesized via nucleophilic substitution (e.g., bromoethanol reactions) or reductive amination, with yields >85% in optimized protocols .

Biological Activity

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound characterized by its unique trifluoroethyl group and amine functionality. The molecular formula is C6H13F3N2, with a molecular weight of 188.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be influenced by the presence of fluorinated groups that enhance lipophilicity and stability.

The trifluoroethyl group contributes significantly to the compound's chemical properties, enhancing its interaction with biological membranes and proteins. These properties are crucial for its pharmacological applications, as they may affect binding affinity and reactivity with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity through several mechanisms:

  • Binding Interactions : The compound can form hydrogen bonds and engage in electrostatic interactions with proteins. These interactions may modulate enzyme or receptor activity, suggesting potential therapeutic applications in pharmacology.
  • Lipophilicity : The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to permeate lipid membranes and interact with cellular targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in various biochemical pathways. This inhibition could lead to therapeutic effects in conditions such as cancer or infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:

  • Antiviral Activity : A related compound demonstrated significant antiviral effects against influenza viruses, indicating that modifications in structure can yield compounds with enhanced biological activity. Such findings suggest that this compound might also exhibit similar properties .
  • Cell Proliferation Inhibition : Studies on structurally similar compounds have shown potent inhibitory effects on cancer cell lines. For instance, certain derivatives displayed selective toxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of compounds with similar structural motifs .
  • Mechanistic Insights : Research into the mechanism of action for related compounds has revealed pathways involving apoptosis and cell cycle arrest in cancer models. These insights could guide further investigations into how this compound might affect cellular processes .

Data Tables

PropertyValue
Molecular FormulaC6H13F3N2
Molecular Weight188.21 g/mol
LipophilicityEnhanced due to CF3 group
Potential ApplicationsAntiviral, anticancer
Biological ActivityObservations
Binding AffinityModulates enzyme activity
Enzyme InhibitionPotential therapeutic target
Interaction with ProteinsForms hydrogen bonds

Q & A

Basic: What synthetic strategies are commonly employed to prepare Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine?

Answer:
The synthesis typically involves sequential alkylation of primary amines or reductive amination. For example:

  • Step 1: Reacting ethylenediamine derivatives with methyl(2,2,2-trifluoroethyl)amine under basic conditions to introduce the trifluoroethyl group.
  • Step 2: Ethylation via nucleophilic substitution using ethyl halides or ethyl acetate in polar aprotic solvents (e.g., DMF) .
  • Purification: Liquid-liquid extraction with ethyl acetate and aqueous NaHCO₃ is commonly used to isolate the product .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
    • HPLC: Reverse-phase chromatography with UV detection to assess purity (>95% threshold for research-grade compounds) .

Advanced: How can competing side reactions during alkylation of the amine group be mitigated?

Answer:

  • Challenges: Over-alkylation or undesired nucleophilic attack on the trifluoroethyl group.
  • Solutions:
    • Use protecting groups (e.g., Boc for amines) to control reactivity .
    • Optimize reaction stoichiometry (e.g., limiting excess alkylating agents) and monitor progress via TLC or in situ NMR .
    • Employ mild bases (e.g., K₂CO₃) to minimize dehydrohalogenation .

Advanced: What methodologies resolve contradictions in spectroscopic data for fluorinated amines?

Answer:
Discrepancies in ¹⁹F NMR shifts or MS fragmentation patterns can arise due to solvent effects or impurities.

  • Approaches:
    • 2D NMR (COSY, HSQC): Assigns ambiguous peaks by correlating ¹H/¹³C/¹⁹F signals .
    • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled reagents to simplify spectral interpretation .
    • Control Experiments: Synthesize reference compounds (e.g., non-fluorinated analogs) for direct comparison .

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking: Screens interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
  • QSAR Models: Correlates substituent effects (e.g., trifluoroethyl group electronegativity) with observed activity .

Basic: What safety protocols are critical when handling trifluoroethylamine derivatives?

Answer:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact with corrosive amines .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

  • Process Optimization:
    • Catalysis: Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
    • Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity .
    • Statistical Design (DoE): Identifies critical variables (e.g., temperature, solvent ratio) via factorial experiments .

Advanced: What strategies address low solubility of fluorinated amines in aqueous systems?

Answer:

  • Co-Solvent Systems: Use DMSO/water or ethanol/water mixtures to enhance solubility .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonates) via post-synthetic modification .
  • Surfactants: Employ non-ionic surfactants (e.g., Tween-80) for in vitro biological assays .

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